Amfenac
Overview
Description
Mechanism of Action
Target of Action
Amfenac is a non-steroidal anti-inflammatory drug (NSAID) that primarily targets the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever .
Mode of Action
This compound acts by inhibiting the COX enzymes, thereby reducing the production of prostaglandins . This inhibition is achieved through the competitive binding of this compound to the active site of the COX enzymes, preventing the conversion of arachidonic acid to prostaglandins . The reduction in prostaglandin synthesis results in decreased inflammation and pain .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway. Under normal conditions, COX enzymes convert arachidonic acid into prostaglandins. The inhibition of cox enzymes by this compound disrupts this pathway, leading to a decrease in prostaglandin production . The downstream effects include reduced inflammation, pain, and fever .
Pharmacokinetics
It is known that this compound, like other nsaids, is well absorbed after oral administration .
Result of Action
The molecular effect of this compound’s action is the inhibition of prostaglandin synthesis, leading to a decrease in inflammation and pain . On a cellular level, this compound can inhibit the production of inflammatory cytokines, interleukins (IL-1β, IL-6), and tumor necrosis factors (TNF) .
Action Environment
Environmental factors can influence the action, efficacy, and stability of drugs, including this compound . Factors such as temperature, pH, and the presence of other substances can affect the absorption, distribution, metabolism, and excretion of the drug . .
Biochemical Analysis
Biochemical Properties
Amfenac interacts with cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), enzymes involved in the production of prostaglandins that cause pain and inflammation . The inhibition of these enzymes by this compound reduces the biosynthesis of prostaglandins .
Cellular Effects
This compound has been shown to increase the radiosensitivity of uveal melanoma cell lines . Treatment of these cell lines with this compound prior to radiation led to a marked reduction in proliferation rates . Furthermore, this compound has been found to inhibit VEGF-induced tube formation and proliferation by endothelial cells .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily by inhibiting the action of prostaglandin H synthase (cyclooxygenase), an enzyme required for prostaglandin production . This inhibition results in decreased formation of prostaglandins, thereby reducing pain and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to increase the radiosensitivity of uveal melanoma cell lines over time . This suggests that this compound may have long-term effects on cellular function, particularly in the context of radiation exposure .
Dosage Effects in Animal Models
Higher initial doses are often used to control inflammation, with the potential for adverse effects at high doses .
Metabolic Pathways
This compound is involved in the nepafenac action pathway . It is a primary metabolite, and its metabolism involves hydroxylation of the aromatic ring leading to glucuronide conjugate formation .
Transport and Distribution
This compound has a high affinity toward serum albumin proteins, with 95.4% bound to human albumin and 99.1% bound to human serum in vitro . This suggests that this compound may be transported and distributed within cells and tissues via binding to these proteins .
Preparation Methods
Amfenac can be synthesized through various methods. One practical route involves the electrophilic aromatic substitution strategy, where anthranils and simple arenes are used. This transformation goes through an electrophilic substitution and rearomatization sequence by employing trifluoromethanesulfonic anhydride as an effective activator . Another method involves the reductive cleavage of isoxazole rings to 2-aminodiaryl ketones, which are key synthetic precursors towards several marketed NSAIDs such as this compound .
Chemical Reactions Analysis
Amfenac undergoes several types of chemical reactions:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced to form this compound sodium anhydrous.
Substitution: Electrophilic aromatic substitution reactions can be performed on this compound to introduce different substituents on the aromatic ring.
Hydrolysis: This compound can undergo hydrolysis to form its active form in the eye.
Common reagents and conditions used in these reactions include trifluoromethanesulfonic anhydride for electrophilic aromatic substitution and various reducing agents for the reductive cleavage of isoxazole rings . Major products formed from these reactions include 2-aminodiaryl ketones and other substituted derivatives .
Scientific Research Applications
Amfenac has a wide range of scientific research applications:
Chemistry: It is used as a key intermediate in the synthesis of other NSAIDs.
Biology: this compound is studied for its role in inhibiting COX-1 and COX-2 enzymes, which are involved in the inflammatory response.
Medicine: It is used in the treatment of pain and inflammation, particularly in ophthalmic applications.
Comparison with Similar Compounds
Amfenac is similar to other NSAIDs such as nepafenac, diclofenac, and ketorolac. it is unique in that it is a prodrug that requires conversion to its active form through enzymatic hydrolysis in the eye . This property gives it greater ocular bioavailability compared to other NSAIDs . Similar compounds include:
Nepafenac: A prodrug that is converted to this compound in the eye.
Diclofenac: Another NSAID used for pain and inflammation.
Ketorolac: An NSAID with similar applications in pain and inflammation management.
This compound’s unique property of requiring enzymatic conversion to its active form makes it particularly effective in ophthalmic applications, providing greater bioavailability and potency .
Properties
IUPAC Name |
2-(2-amino-3-benzoylphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c16-14-11(9-13(17)18)7-4-8-12(14)15(19)10-5-2-1-3-6-10/h1-8H,9,16H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYCMDCMZDHQFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2N)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
61618-27-7 (mono-hydrochloride salt), 61941-56-8 (mono-hydrochloride salt) | |
Record name | Amfenac [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051579829 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90199533 | |
Record name | Amfenac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90199533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51579-82-9 | |
Record name | Amfenac | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51579-82-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Amfenac [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051579829 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amfenac | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15911 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 51579-82-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309467 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Amfenac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90199533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMFENAC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28O5C1J38A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Amfenac is a potent, non-selective inhibitor of cyclooxygenase (COX) enzymes, primarily COX-1 and COX-2. [, , , ] These enzymes play a crucial role in the production of prostaglandins, which are inflammatory mediators involved in pain, inflammation, and other physiological processes. [, ] By inhibiting COX activity, this compound effectively reduces prostaglandin synthesis, thereby exerting its anti-inflammatory and analgesic effects. [, , , ]
A: The molecular formula of this compound is C15H13NO3. Its molecular weight is 255.27 g/mol. []
A: While the provided research papers do not contain specific spectroscopic data, they mention that analytical techniques like liquid chromatography tandem mass spectrometry (LC-MS/MS) are used for the quantification of this compound in biological samples. [, , ]
ANone: The provided research primarily focuses on the pharmacological and pharmacokinetic properties of this compound in the context of ophthalmic applications. Information regarding its material compatibility, stability under various conditions, catalytic properties, computational chemistry aspects, environmental impact, and other specific details outlined in points 3-28 is not covered within the provided research. Further investigation beyond these papers would be required to address these aspects.
A: this compound is primarily administered topically in the form of eye drops for ophthalmic conditions. [, , , , , ]
A: this compound, as the active metabolite of Nepafenac, readily penetrates the cornea and achieves therapeutic concentrations in various ocular tissues, including the aqueous humor, iris/ciliary body, and retina/choroid. [, , , , ]
A: Clinical trials have demonstrated the efficacy of this compound in reducing ocular inflammation and pain following cataract surgery. [, , , ] It effectively controls postoperative inflammation and pain, contributing to better patient outcomes. [, , , ]
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